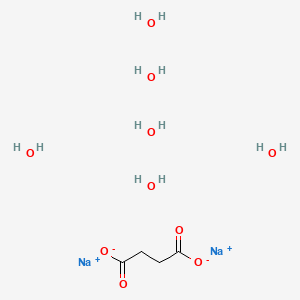
Sodium succinate hexahydrate
Overview
Description
Sodium succinate hexahydrate is the sodium salt of succinic acid, a dicarboxylic acid. This compound is commonly used in various biochemical and industrial applications due to its versatile properties. It is often utilized in cell biology, cell culture, and biochemical research as both an energy source and a buffer .
Mechanism of Action
Target of Action
Sodium succinate hexahydrate primarily targets the Tricarboxylic Acid (TCA) or Krebs cycle within cells . The TCA cycle is a crucial metabolic pathway that unifies carbohydrate, fat, and protein metabolism, and it is responsible for energy production within cells.
Mode of Action
This compound is hypothesized to act as an ionophore , facilitating the transport of ions across cell membranes . This ion transport influences cellular metabolism, particularly the TCA cycle, by providing succinate, a key intermediate in the cycle .
Biochemical Pathways
The compound plays a significant role in the TCA cycle, serving as both an energy source and a buffer in cell culture and cell biology research . As an intermediate in the TCA cycle, succinate is involved in the production of ATP, the primary energy currency of cells .
Pharmacokinetics
Its solubility in water (100 mg/ml, clear, colorless ) suggests that it is readily absorbed and distributed in the body
Result of Action
The primary result of this compound’s action is the facilitation of energy production within cells. By providing succinate to the TCA cycle and acting as an ionophore, it influences cellular metabolism and contributes to ATP production .
Action Environment
This compound is stable in air and soluble in water . It loses its crystalline water when heated to 120°C, becoming anhydrous . These properties suggest that environmental factors such as temperature and humidity could influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Sodium succinate hexahydrate plays a crucial role in various biochemical reactions. It acts as an ionophore, facilitating the transport of ions across cell membranes and influencing cellular metabolism . This compound interacts with several enzymes and proteins, including succinate dehydrogenase, which is a key enzyme in the TCA cycle. The interaction with succinate dehydrogenase leads to the conversion of succinate to fumarate, a critical step in the production of ATP .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It serves as both an energy source and a buffer in cell culture and cell biology research . By providing the necessary substrate for ATP production, it supports optimal cellular function. Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism by acting as an ionophore and facilitating the transport of ions across cell membranes .
Molecular Mechanism
The molecular mechanism of this compound involves its role as an ionophore, which facilitates the transport of ions across cell membranes . This action influences cellular metabolism by providing the necessary substrate for ATP production. This compound interacts with succinate dehydrogenase in the TCA cycle, leading to the conversion of succinate to fumarate . This interaction is essential for the production of ATP and the overall energy metabolism of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under normal conditions, but its stability can be affected by high temperatures and incompatible materials . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies where it is used as a supplement in assay media to measure the specific activity of complex-II .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At optimal doses, it supports cellular metabolism and energy production. At high doses, it may cause adverse effects, including toxicity . Studies have shown that there are threshold effects, where the benefits of this compound are observed at lower doses, while higher doses may lead to negative outcomes .
Metabolic Pathways
This compound is involved in the TCA cycle, a central metabolic pathway in cells . It interacts with enzymes such as succinate dehydrogenase, which converts succinate to fumarate. This conversion is a critical step in the production of ATP, which is essential for cellular energy metabolism . This compound also influences metabolic flux and metabolite levels by acting as an ionophore and facilitating the transport of ions across cell membranes .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its role as an ionophore . It facilitates the transport of ions across cell membranes, influencing cellular metabolism and energy production. The compound is distributed throughout the cell, particularly in the mitochondria, where it participates in the TCA cycle .
Subcellular Localization
The subcellular localization of this compound is primarily in the mitochondria, where it plays a role in the TCA cycle . It is involved in the conversion of succinate to fumarate by interacting with succinate dehydrogenase. This localization is essential for its function in cellular energy metabolism and ATP production .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium succinate hexahydrate can be synthesized by neutralizing succinic acid with sodium hydroxide. The reaction typically involves dissolving succinic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The solution is then evaporated to obtain sodium succinate, which can be crystallized as the hexahydrate form by controlling the temperature and humidity conditions .
Industrial Production Methods: In industrial settings, this compound is produced through a similar neutralization process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then subjected to crystallization and drying processes to obtain the hexahydrate form .
Chemical Reactions Analysis
Types of Reactions: Sodium succinate hexahydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form fumarate or malate under specific conditions.
Reduction: It can be reduced to form succinic acid.
Substitution: It can participate in substitution reactions where the sodium ions are replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various metal salts can be used to replace sodium ions.
Major Products:
Oxidation: Fumarate, malate.
Reduction: Succinic acid.
Substitution: Metal succinates.
Scientific Research Applications
Sodium succinate hexahydrate has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Sodium fumarate
- Sodium malate
- Sodium citrate
Comparison: While all these compounds are salts of dicarboxylic acids and share similar buffering properties, sodium succinate hexahydrate is unique in its role within the TCA cycle. It specifically acts as an intermediate in the cycle, making it particularly valuable in biochemical and cell biology research .
Properties
CAS No. |
6106-21-4 |
|---|---|
Molecular Formula |
C4H8NaO5 |
Molecular Weight |
159.09 g/mol |
IUPAC Name |
disodium;butanedioate |
InChI |
InChI=1S/C4H6O4.Na.H2O/c5-3(6)1-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);;1H2 |
InChI Key |
RTYAMTMRHIFXMO-UHFFFAOYSA-N |
SMILES |
C(CC(=O)[O-])C(=O)[O-].O.O.O.O.O.O.[Na+].[Na+] |
Canonical SMILES |
C(CC(=O)O)C(=O)O.O.[Na] |
| 6106-21-4 | |
physical_description |
White solid; [Reference #1] |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of sodium succinate hexahydrate?
A1: this compound is an organic salt with the molecular formula 2Na+.C4H4O42−.6H2O [, ]. Its structure consists of chains running parallel to the b axis. These chains are composed of Na–[OH2]2–Na–[C4H4O2]–Na–[OH2]2–Na units, linked together by water molecules acting as mono-bridges []. Notably, the central carbon atoms within the succinate ion exhibit disorder over two distinct positions [].
Q2: Are there any known applications of this compound in material science?
A2: this compound has shown promise as a potential third-order nonlinear optical (NLO) material []. Its optical, thermal, mechanical, and dielectric properties have been investigated in single crystal form, suggesting its potential for applications requiring NLO effects [].
Q3: How is this compound used in pharmaceutical formulations?
A3: this compound is utilized as an excipient in specific pharmaceutical formulations. For instance, it's found in the liposomal amphotericin B formulation, AmBisome, where it contributes to the stability and function of the drug delivery system [].
Q4: Has this compound demonstrated any impact on microbial growth?
A4: Research suggests that this compound can influence the growth and metabolism of certain microorganisms. Studies have shown its use as a selection agent in the development of mutant strains with enhanced enzymatic activity. For instance, exposure to this compound played a role in creating a mutant strain of Penicillum expansum that exhibited increased alkaline lipase production []. Similarly, it was used in the breeding process of a yeast strain, Y-11, leading to enhanced alkaline lipase activity [].
Q5: Are there any known methods for synthesizing ferrous succinate using this compound?
A5: Yes, a process for preparing ferrous succinate utilizes this compound as a starting material. This method involves reacting this compound with iron sulfate heptahydrate in the presence of antioxidants []. This process highlights a practical application of this compound in the synthesis of other chemically important compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-[1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropan-2-yl]benzenesulfonamide](/img/structure/B1231435.png)
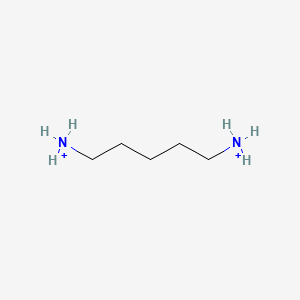
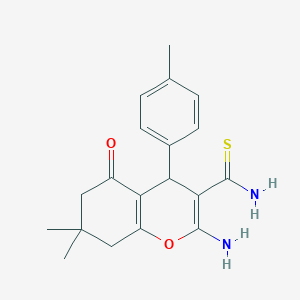
![1-[(1,2-Dimethyl-5-indolyl)methyl]-3-(phenylmethyl)thiourea](/img/structure/B1231441.png)
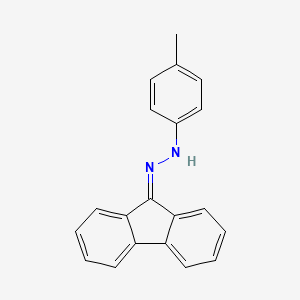
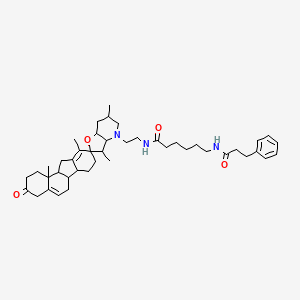

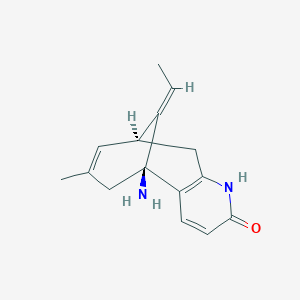
![N-[2-(4-methoxyphenyl)ethyl]-2-nitro-4-(1-pyrrolidinylsulfonyl)aniline](/img/structure/B1231450.png)
![N-[3-[[2-(2-fluorophenyl)-4-quinazolinyl]amino]phenyl]acetamide](/img/structure/B1231451.png)
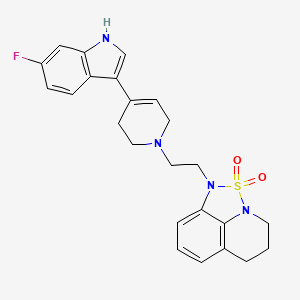

![3-[4-(4-Butan-2-ylphenyl)sulfonyl-1-piperazinyl]butanoic acid](/img/structure/B1231457.png)

